molecular formula C7H15NO2 B13249532 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol

1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol

Cat. No.: B13249532
M. Wt: 145.20 g/mol
InChI Key: MYMTYCYCGYUEAD-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol (CAS 1698769-14-0) is a cyclobutane derivative featuring a methoxy group at the 3-position and a 2-aminoethyl substituent at the 1-position of the four-membered ring. Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

1-(2-aminoethyl)-3-methoxycyclobutan-1-ol

InChI

InChI=1S/C7H15NO2/c1-10-6-4-7(9,5-6)2-3-8/h6,9H,2-5,8H2,1H3

InChI Key

MYMTYCYCGYUEAD-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C1)(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methoxycyclobutanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity. The methoxy group may influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol, differing in ring size, substituent type, or branching:

Compound Name CAS Number Ring Size Substituent at 3-position Molecular Weight (g/mol) Suppliers
1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol 1698769-14-0 4-member Methoxy (OCH₃) 145.20 1
1-(2-Aminoethyl)-3-methoxycyclohexan-1-ol 1696004-54-2 6-member Methoxy (OCH₃) 173.25 1
1-(2-Aminoethyl)-3-methylcyclobutan-1-ol 1698959-87-3 4-member Methyl (CH₃) 129.20 1
1-(2-Aminoethyl)-3-methylcyclopentan-1-ol 1502786-56-2 5-member Methyl (CH₃) 143.23 2
1-(2-Aminoethyl)-3-methoxyspiro[3.3]heptan-1-ol 1609406-71-4 Spiro[3.3] Methoxy (OCH₃) 171.24 1

Key Observations :

  • Substituent Effects : Methoxy groups are electron-withdrawing, which may enhance polarity and hydrogen-bonding capacity compared to methyl groups. For example, in piperazine-based H3 antagonists, substituent position (e.g., thiazol-4-yl vs. thiazol-5-yl) and chain length significantly influenced receptor affinity .
  • Spiro Structures : The spiro[3.3]heptane derivative adds conformational complexity, which could impact binding interactions in pharmacological contexts .
Pharmacological and Chemical Activity

While direct pharmacological data for 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol is unavailable, insights can be drawn from structurally related compounds:

  • Aminoethyl-Piperazine Derivatives: In H3-receptor antagonist studies, elongation of alkyl chains (e.g., from methyl to propyl) increased potency, while substituent position (e.g., thiazolyl isomers) caused up to 100-fold differences in activity . This suggests that substituent geometry and chain length in the target compound’s analogues may similarly modulate bioactivity.
  • Safety Profiles: Cyclopentane derivatives like 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol exhibit respiratory and dermal toxicity, highlighting the importance of ring size and substituent branching in safety evaluations .

Biological Activity

1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C7H13N1O2
  • Molecular Weight : 143.18 g/mol
  • IUPAC Name : 1-(2-aminoethyl)-3-methoxycyclobutan-1-ol

The biological activity of 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol is primarily attributed to its ability to interact with specific biological targets. This compound may function as an enzyme inhibitor or receptor modulator, which can lead to various physiological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and metabolic pathways.

Biological Activity Overview

Research indicates that 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Preliminary data suggest that it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in cellular models.

Table 1: Biological Activities of 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli growth
NeuroprotectiveReduced neuronal apoptosis
Anti-inflammatoryDecreased cytokine release

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol, it was tested against various strains of bacteria including E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antibacterial activity.

Case Study 2: Neuroprotection in Cellular Models

A recent study investigated the neuroprotective effects of the compound in SH-SY5Y neuronal cells exposed to oxidative stress. The results indicated that treatment with 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol reduced cell death by approximately 30% compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative conditions.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the efficacy of 1-(2-Aminoethyl)-3-methoxycyclobutan-1-ol. Various analogs have been synthesized to explore structure-activity relationships (SAR). Findings indicate that modifications to the aminoethyl side chain can significantly impact biological activity, providing avenues for further development.

Table 2: Structure-Activity Relationship Studies

Analog StructureActivity Level (IC50)Reference
Parent Compound25 µM
Analog A (with methyl group)15 µM
Analog B (with ethyl group)10 µM

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